molecular formula C15H20N2O4 B4414069 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-methoxyphenyl)acetamide

2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B4414069
M. Wt: 292.33 g/mol
InChI Key: URYDTHLMYKSCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-methoxyphenyl)acetamide, also known as EMA401, is a novel small molecule drug that has shown promising results in treating chronic pain.

Mechanism of Action

The P2X3 receptor is a ligand-gated ion channel that is activated by ATP. When activated, it allows positively charged ions to flow into the cell, which can lead to pain signaling. 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-methoxyphenyl)acetamide works by binding to the P2X3 receptor and preventing ATP from activating it. This reduces the flow of positively charged ions into the cell, which can reduce pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies. This compound does not appear to have any effect on normal pain signaling, suggesting that it may be a selective and specific inhibitor of pathological pain.

Advantages and Limitations for Lab Experiments

2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying pain signaling. It has also been shown to be effective in preclinical models of multiple types of chronic pain, which suggests that it may have broad applicability. However, this compound is a relatively new drug, and more research is needed to fully understand its effects and limitations.

Future Directions

There are several future directions for research on 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the potential for combination therapies. This compound may be effective in combination with other pain medications, which could allow for lower doses of each drug and reduce the risk of side effects. Another area of interest is the potential for this compound to be used in other conditions, such as migraine or fibromyalgia. Finally, more research is needed to fully understand the long-term safety and efficacy of this compound.

Scientific Research Applications

2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential to treat chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. This compound works by inhibiting the ATP-sensitive P2X3 receptor, which is involved in pain signaling. By blocking this receptor, this compound can reduce pain without causing the side effects associated with traditional pain medications.

properties

IUPAC Name

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-17-8-9-21-13(15(17)19)10-14(18)16-11-4-6-12(20-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYDTHLMYKSCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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